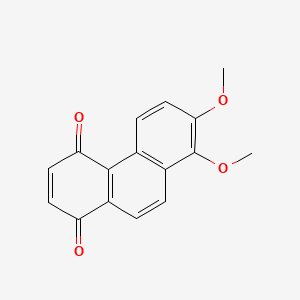
7,8-Dimethoxyphenanthrene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxyphenanthrene-1,4-dione is a phenanthrene derivative characterized by its unique chemical structure, which includes two methoxy groups at the 7th and 8th positions and a quinone moiety at the 1st and 4th positions. This compound is part of the phenanthrene family, known for its occurrence in various natural sources, including plants and fungi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxyphenanthrene-1,4-dione typically involves the cyclization of appropriate stilbene derivatives under UV irradiation. One common method includes the use of p-benzoquinone and cyclopentadiene in ethanol, followed by hydrogenation and bromination steps .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 7,8-Dimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of catalysts.
Major Products:
Oxidation: Formation of more oxidized phenanthrene derivatives.
Reduction: Conversion to hydroquinone derivatives.
Substitution: Formation of halogenated phenanthrene derivatives.
Applications De Recherche Scientifique
7,8-Dimethoxyphenanthrene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and chemical processes
Mécanisme D'action
The mechanism of action of 7,8-Dimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the p38 MAPK/NF-κB pathway, which plays a crucial role in inflammatory responses
Comparaison Avec Des Composés Similaires
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Isolated from Pleione praecox, known for its α-glucosidase inhibitory activity.
2,7-Dihydroxy-3,4,6-trimethoxyphenanthrene: Found in Aerides falcata, exhibits anti-neuroinflammatory effects.
2,3,7-Trihydroxy-4,8-dimethoxyphenanthrene: Isolated from Pleione maculata, known for its bioactive properties.
Uniqueness: 7,8-Dimethoxyphenanthrene-1,4-dione stands out due to its specific substitution pattern and the presence of a quinone moiety, which imparts unique chemical reactivity and biological activity compared to other phenanthrene derivatives .
Propriétés
Numéro CAS |
73453-73-3 |
|---|---|
Formule moléculaire |
C16H12O4 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
7,8-dimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C16H12O4/c1-19-14-8-5-9-10(16(14)20-2)3-4-11-12(17)6-7-13(18)15(9)11/h3-8H,1-2H3 |
Clé InChI |
NPZRSIKHZBZZSF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C3=C(C=C2)C(=O)C=CC3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
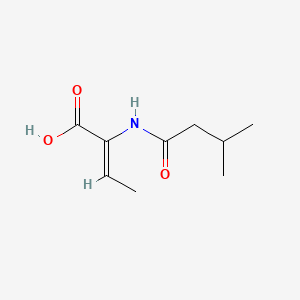
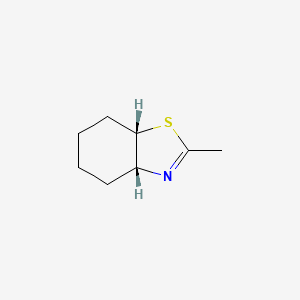
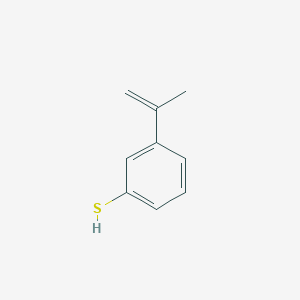
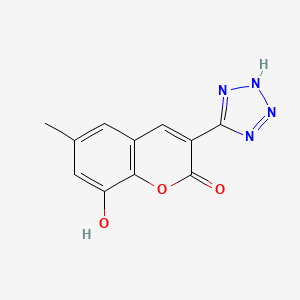
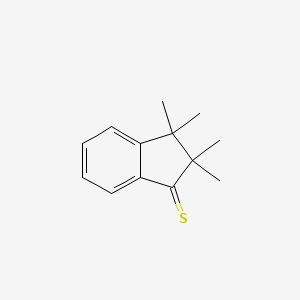
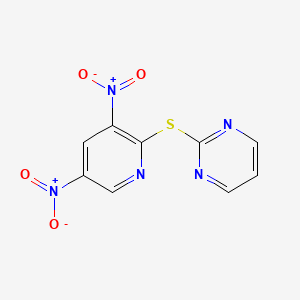
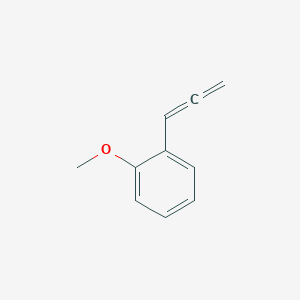
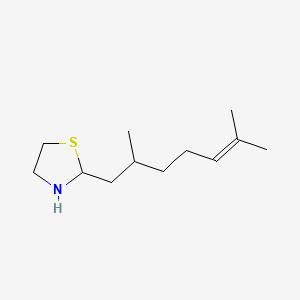
![Pyridine, 4-[(4-methylphenyl)thio]-](/img/structure/B14449416.png)
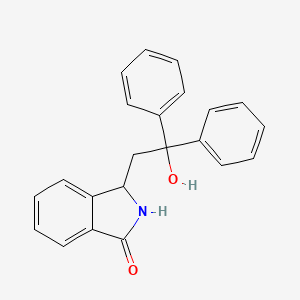
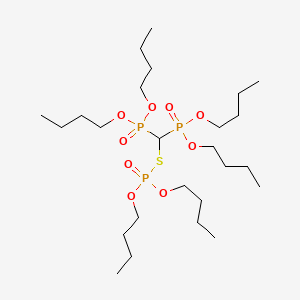
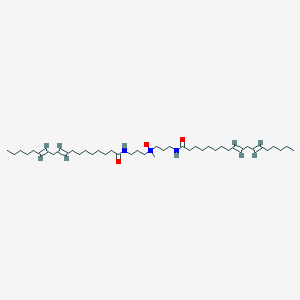
![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
